![molecular formula C10H6ClNO2 B1627902 2-Hydroxyquinoline-4-formylchloride CAS No. 57659-08-2](/img/structure/B1627902.png)
2-Hydroxyquinoline-4-formylchloride
Description
2-Hydroxyquinoline-4-formylchloride is a heterocyclic organic compound with the chemical formula C9H6ClNO2 . It belongs to the class of hydroquinolones , which are hydrogenated quinolines bearing a ketone group. Quinolines, including 2-hydroxyquinoline derivatives, have versatile applications in industrial and synthetic organic chemistry. The compound’s structure consists of a benzene ring fused with a pyridine moiety, forming a characteristic double-ring system .
Synthesis Analysis
Several synthesis protocols have been reported for constructing the quinoline scaffold. Classical methods such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller , and Conrad Limpach have been historically used. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols contribute to the functionalization of the quinoline scaffold. These methods aim to address drawbacks and minimize environmental impact .
Molecular Structure Analysis
The molecular formula of 2-Hydroxyquinoline-4-formylchloride is C9H6ClNO2 . It contains a hydroxyl group (OH) and a formyl group (CHO) attached to the quinoline ring. The chlorine atom (Cl) substitutes one of the hydrogen atoms. The compound’s 3D structure reveals the arrangement of these functional groups .
Chemical Reactions Analysis
2-Hydroxyquinoline-4-formylchloride can participate in various chemical reactions, including nucleophilic substitution, condensation, and cyclization. These reactions lead to the formation of derivatives with diverse properties. For example, it can undergo reactions with amines, alcohols, and other nucleophiles to yield substituted quinoline derivatives .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
2-oxo-1H-quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-10(14)7-5-9(13)12-8-4-2-1-3-6(7)8/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXMGJKPFSKMKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611444 | |
Record name | 2-Oxo-1,2-dihydroquinoline-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57659-08-2 | |
Record name | 2-Oxo-1,2-dihydroquinoline-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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